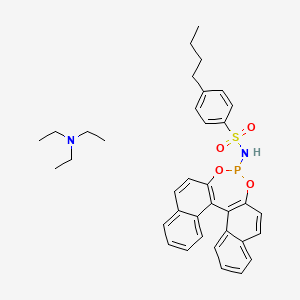
4-Butyl-N-[(11bR)-dinaphtho[2,1-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its chiral phosphine ligand, which plays a crucial role in enantioselective synthesis, making it valuable in asymmetric synthesis with high yield and enantioselective results.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct involves several steps, starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core. This core is then functionalized with a butyl group and a benzenesulfonamide moiety. The final step involves the addition of triethylamine to form the adduct. The reaction conditions typically include the use of inert atmospheres, controlled temperatures, and specific solvents to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials. Quality control measures such as NMR, HPLC, and GC are employed to ensure the compound meets the required purity standards .
化学反应分析
Types of Reactions
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate derivatives, while reduction can produce amine derivatives .
科学研究应用
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct has several scientific research applications:
Chemistry: Used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its high enantioselectivity and yield.
作用机制
The mechanism of action of 4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct involves its role as a chiral phosphine ligand. It facilitates enantioselective synthesis by coordinating with metal catalysts, thereby influencing the stereochemistry of the reaction. The molecular targets include various metal centers, and the pathways involved are primarily related to asymmetric catalysis.
相似化合物的比较
Similar Compounds
- (11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide .
- (11bS)-N-Diphenymethyl-N-cinnamyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine .
Uniqueness
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct is unique due to its specific structural configuration, which imparts high enantioselectivity and yield in asymmetric synthesis. Its combination of a butyl group, benzenesulfonamide moiety, and triethylamine adduct distinguishes it from other similar compounds.
属性
分子式 |
C36H41N2O4PS |
|---|---|
分子量 |
628.8 g/mol |
IUPAC 名称 |
4-butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide;N,N-diethylethanamine |
InChI |
InChI=1S/C30H26NO4PS.C6H15N/c1-2-3-8-21-13-17-24(18-14-21)37(32,33)31-36-34-27-19-15-22-9-4-6-11-25(22)29(27)30-26-12-7-5-10-23(26)16-20-28(30)35-36;1-4-7(5-2)6-3/h4-7,9-20,31H,2-3,8H2,1H3;4-6H2,1-3H3 |
InChI 键 |
KHNKDOMQKHCNSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65.CCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


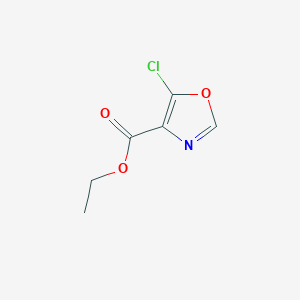
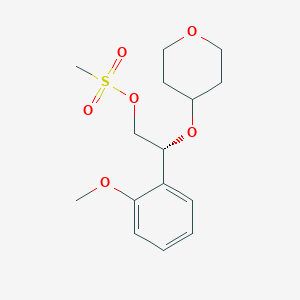
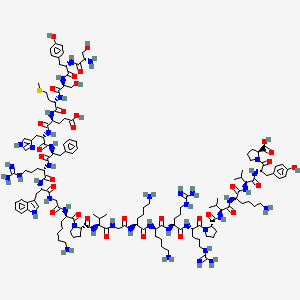

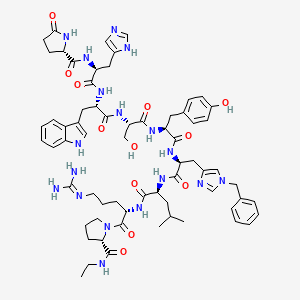
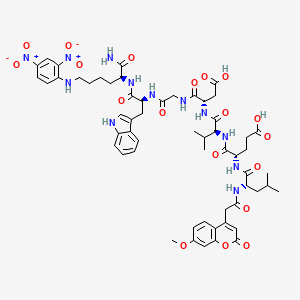
![Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B1495376.png)
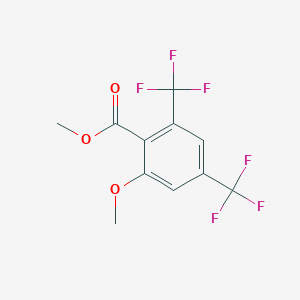
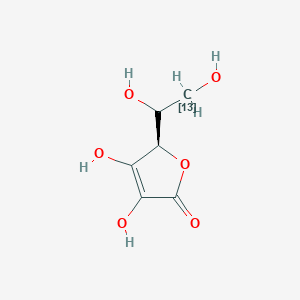
![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)
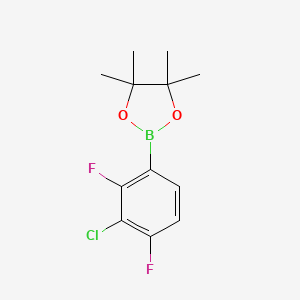

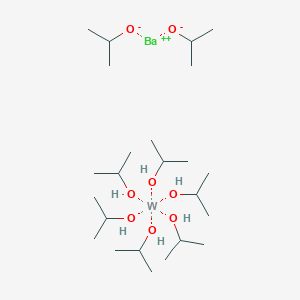
![7-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1495409.png)
